Thionazin
Overview
Description
Mechanism of Action
Thionazin, also known as Nemaphos, is a chemical compound that has been used as a soil and foliar nematicide and insecticide . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts normal nerve function .
Mode of Action
As an organophosphate, this compound acts as a cholinesterase inhibitor . It binds to the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nerve synapses, causing continuous stimulation of the nerves and resulting in symptoms of toxicity .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a pesticide can be affected by soil type, temperature, and moisture levels. Additionally, this compound, like other organothiophosphates, is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents .
Biochemical Analysis
Cellular Effects
Thionazin has been shown to have significant effects on various types of cells. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound’s action is not completely understood. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it has on metabolic flux or metabolite levels .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or what effects it has on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionazin can be synthesized through the reaction of pyrazine-2-thiol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphorothioate ester bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: In aqueous environments, this compound can hydrolyze to produce pyrazine-2-thiol and diethyl phosphoric acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Pyrazine-2-thiol and diethyl phosphoric acid.
Substitution Products: Compounds with substituted pyrazinyl groups.
Scientific Research Applications
Thionazin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: Investigated for its effects on soil microbiota and its potential use in pest control strategies.
Medicine: Explored for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: Utilized in agricultural practices for pest control, particularly in crops such as cereals, cotton, and vegetables
Comparison with Similar Compounds
Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: A widely used organophosphate with lower toxicity to mammals compared to Thionazin.
Chlorpyrifos: An organophosphate with broader insecticidal activity but higher environmental persistence.
Uniqueness of this compound: this compound is unique in its specific effectiveness against nematodes and certain insect pests. Its chemical structure allows for targeted action with relatively rapid degradation in the environment, reducing long-term ecological impact compared to some other organophosphates .
Properties
IUPAC Name |
diethoxy-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVDMKJLOCGUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O3PS | |
Record name | THIONAZIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042470 | |
Record name | Thionazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |
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Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thionazin is an amber liquid. Pure compound is almost colorless; technical product is light brown to tan. Used in insecticides, fungicides, and nematocides. Not registered as a pesticide in the U.S. (EPA, 1998), Nearly colorless liquid when pure; Technical product: Light brown to tan liquid; [HSDB] Clear very deep brown liquid; [MSDSonline] | |
Record name | THIONAZIN | |
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URL | https://cameochemicals.noaa.gov/chemical/5212 | |
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Record name | Thionazin | |
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Boiling Point |
176 °F at 0.001 mmHg (EPA, 1998), 80 °C | |
Record name | THIONAZIN | |
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Record name | THIONAZIN | |
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Solubility |
MISCIBLE WITH MOST ORG SOLVENTS, 1140 PPM IN WATER @ 24.8 °C, MISCIBLE WITH POLYETHYLENE GLYCOLS & DIMETYL FORMAMIDE | |
Record name | THIONAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.204-1.210 @ 25 °C | |
Record name | THIONAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
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Vapor Pressure |
0.003 mmHg at 86 °F (EPA, 1998), 0.003 [mmHg], 3X10-3 MM HG @ 30 °C | |
Record name | THIONAZIN | |
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URL | https://cameochemicals.noaa.gov/chemical/5212 | |
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Record name | Thionazin | |
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Mechanism of Action |
Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |
Record name | THIONAZIN | |
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Color/Form |
PURE CMPD IS ALMOST COLORLESS LIQUID | |
CAS No. |
297-97-2 | |
Record name | THIONAZIN | |
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Record name | Thionazin | |
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Record name | Thionazin [BSI:ISO] | |
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Record name | Phosphorothioic acid, O,O-diethyl O-2-pyrazinyl ester | |
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Record name | Thionazin | |
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Record name | O,O-diethyl O-pyrazin-2-yl phosphorothioate | |
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Record name | THIONAZIN | |
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Record name | THIONAZIN | |
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Melting Point |
29 °F (EPA, 1998), -1.7 °C | |
Record name | THIONAZIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | THIONAZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thionazin?
A1: this compound, like other organophosphates, acts as an acetylcholinesterase inhibitor. [, ] This means it disrupts the nervous system of target organisms by preventing the breakdown of the neurotransmitter acetylcholine, leading to paralysis and death.
Q2: How does this compound's effect on insects differ from its effect on nematodes?
A2: While the fundamental mechanism of acetylcholinesterase inhibition is the same, the specific target sites and pathways might differ between insects and nematodes, leading to variations in susceptibility and symptoms. [, ]
Q3: The research mentions this compound's efficacy against cabbage maggot. How does it impact the pest's lifecycle?
A3: this compound effectively controls cabbage maggot (Hylemya brassicae) primarily by targeting the larval stages, preventing them from damaging crops. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H16N3O3PS. Its molecular weight is 305.33 g/mol.
Q5: Is there any spectroscopic data available for this compound in the provided research?
A5: The research papers primarily focus on the application and efficacy of this compound. While they don't provide detailed spectroscopic data, some studies utilize gas chromatography for residue analysis, indicating its suitability for this technique. [, ]
Q6: How does soil pH affect the persistence of this compound?
A6: this compound degrades faster in alkaline soils compared to acidic soils. This difference in persistence was observed in studies assessing its efficacy against wireworms and potato aphids. [, ]
Q7: The research mentions potential phytotoxic effects of this compound. Can you elaborate on this?
A7: While effective against pests, this compound can negatively impact certain crops at higher concentrations. This phytotoxicity was observed in studies on hydrangea, mushrooms, and sugar beets. [, , , ]
Q8: What are the main agricultural applications of this compound?
A8: this compound is used to control a variety of pests, including stem and bulb eelworms (Ditylenchus dipsaci), cabbage maggots, wireworms, and aphids on various crops like rutabaga, strawberries, and tulips. [, , , , , , ]
Q9: How does this compound compare to other insecticides in controlling specific pests?
A9: Several studies compare this compound's efficacy to other insecticides. For example, in controlling aphids on broad beans, aldicarb provided longer-lasting protection than this compound. [] In another study, carbofuran proved more effective against cabbage maggots than this compound. []
Q10: Has resistance to this compound been observed in any pests?
A10: Yes, studies on glasshouse whitefly (Trialeurodes vaporariorum) have identified populations resistant to this compound, indicating the potential for resistance development in target pests. [, ]
Q11: What are the known toxicological effects of this compound on non-target organisms?
A11: Research highlights that this compound can negatively impact beneficial soil fauna like Carabidae (ground beetles) and Collembola (springtails), especially at higher concentrations. [, , ]
Q12: What is known about the environmental fate and degradation of this compound?
A12: While the research doesn't provide detailed degradation pathways, it suggests that this compound residues decline over time in both plants and soil, with variations depending on factors like soil pH. [, ]
Q13: What analytical techniques are commonly used to detect and quantify this compound residues?
A13: Gas chromatography coupled with cholinesterase inhibition assays and more recently, liquid chromatography-tandem mass spectrometry (LC/MS/MS) have been employed for the analysis of this compound residues in various matrices. [, , ]
Q14: Are there any promising alternatives to this compound for pest control?
A14: Research suggests that alternative insecticides like aldicarb, carbofuran, and phoxim have shown comparable or even greater efficacy against certain pests. [, , ]
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